molecular formula C22H36N2O17 B2636913 N-Acetylneuraminic Acid Dimer alpha(2-8) CAS No. 95983-78-1

N-Acetylneuraminic Acid Dimer alpha(2-8)

Cat. No.: B2636913
CAS No.: 95983-78-1
M. Wt: 600.527
InChI Key: RBHZITKOXCMFCZ-SDAKMOIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylneuraminic Acid Dimer alpha(2-8) is a compound known for its significant role in various biological processes. It is a dimer formed by the linkage of two N-Acetylneuraminic Acid molecules through an alpha(2-8) glycosidic bond. This compound is a type of sialic acid, which is commonly found on the surface of cells and plays a crucial role in cell-cell interactions, signaling, and microbial pathogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Dimer alpha(2-8) typically involves the enzymatic or chemical linkage of two N-Acetylneuraminic Acid molecules. One common method is the use of sialyltransferases, which catalyze the formation of the alpha(2-8) glycosidic bond under specific conditions. The reaction conditions often include a buffered solution with optimal pH and temperature to ensure the activity of the enzyme.

Industrial Production Methods

Industrial production of N-Acetylneuraminic Acid Dimer alpha(2-8) may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis. The product is then purified through various chromatographic techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Dimer alpha(2-8) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under mild conditions to prevent degradation of the compound.

    Substitution: Common reagents include halogenating agents and nucleophiles, often under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetylneuraminic Acid derivatives with altered functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-Acetylneuraminic Acid Dimer alpha(2-8) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex glycoconjugates and as a model compound for studying glycosidic bond formation.

    Biology: It plays a role in studying cell-cell interactions, microbial pathogenesis, and immune responses due to its presence on cell surfaces.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of antiviral drugs and vaccines.

    Industry: It is used in the production of biologically active compounds and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of N-Acetylneuraminic Acid Dimer alpha(2-8) involves its interaction with specific receptors and enzymes on the cell surface. It can bind to sialic acid-binding lectins and other proteins, mediating cell-cell interactions and signaling pathways. This compound can also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in microbial pathogenesis.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylneuraminic Acid Monomer: The monomeric form of N-Acetylneuraminic Acid, which is also involved in cell surface interactions.

    N-Glycolylneuraminic Acid: A similar sialic acid with a different functional group, which can have distinct biological properties.

    2,3-Dehydro-2-deoxy-N-Acetylneuraminic Acid: A derivative of N-Acetylneuraminic Acid with a modified structure, used in studying enzyme inhibition.

Uniqueness

N-Acetylneuraminic Acid Dimer alpha(2-8) is unique due to its dimeric structure, which can enhance its binding affinity and specificity for certain receptors and enzymes. This makes it particularly useful in studying complex biological processes and developing targeted therapeutic agents.

Properties

IUPAC Name

(4S,5R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39)/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19?,22?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHZITKOXCMFCZ-SDAKMOIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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